molecular formula C16H25BrClNO B1441702 4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219948-98-7

4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441702
CAS No.: 1219948-98-7
M. Wt: 362.7 g/mol
InChI Key: JRZJYOVARCMULU-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride exhibits a sophisticated structural framework that integrates multiple functional domains through specific geometric arrangements. The compound features a piperidine ring system connected via an ethyl linker to a substituted phenoxy group, where the phenyl ring bears both bromine and isopropyl substituents in defined positions. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable configuration for six-membered saturated rings, minimizing steric interactions between adjacent substituents. This conformational preference directly influences the spatial orientation of the ethyl chain that connects to the phenoxy moiety.

The stereochemical configuration around the piperidine nitrogen atom creates an asymmetric center that can exhibit different spatial arrangements depending on the substituent orientation. Research on related piperidine derivatives has demonstrated that the nitrogen substituent can adopt either axial or equatorial positions, with the equatorial orientation generally favored due to reduced steric hindrance. The ethyl linker between the piperidine and phenoxy groups provides sufficient flexibility to accommodate various conformational states while maintaining optimal geometric parameters for potential molecular interactions.

The phenoxy portion of the molecule displays specific substitution patterns that significantly impact the overall molecular geometry. The bromine atom at the 2-position introduces considerable steric bulk and electronic effects, while the isopropyl group at the 4-position contributes additional steric considerations. These substituents create a non-symmetrical distribution of electron density across the aromatic ring, influencing both intramolecular and intermolecular interactions. The spatial arrangement of these substituents follows established aromatic substitution patterns, with bond angles and distances conforming to typical values observed in substituted benzene derivatives.

Structural Parameter Value Reference Standard
Molecular Formula C₁₆H₂₅BrClNO Confirmed
Molecular Weight 362.73 g/mol Calculated
Piperidine Ring Conformation Chair Preferred
Nitrogen Configuration Variable (axial/equatorial) Literature consensus

Properties

IUPAC Name

4-[2-(2-bromo-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-12(2)14-3-4-16(15(17)11-14)19-10-7-13-5-8-18-9-6-13;/h3-4,11-13,18H,5-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZJYOVARCMULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phenoxyethyl Intermediate Formation

  • Reagents: 2-Bromo-4-isopropylphenol, ethyl halide (e.g., 2-bromoethyl bromide or chloride), base (e.g., potassium carbonate or sodium hydride)
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone
  • Conditions: Reaction temperature typically ranges from room temperature to reflux (50–80°C) over several hours
  • Mechanism: Williamson ether synthesis via nucleophilic substitution of phenolate anion on alkyl halide

Piperidine Substitution

  • Reagents: Phenoxyethyl intermediate, piperidine
  • Solvent: Commonly polar solvents like ethanol, acetonitrile, or DMF
  • Conditions: Heating to moderate temperatures (60–100°C) to promote nucleophilic substitution
  • Notes: Inert atmosphere (nitrogen or argon) may be used to prevent oxidation; reaction monitored by TLC or HPLC

Hydrochloride Salt Formation

  • Reagents: Hydrochloric acid (gaseous HCl or aqueous solution)
  • Solvent: Ethanol, isopropanol, or ethyl acetate
  • Procedure: The free amine is dissolved in solvent, and hydrochloric acid is added dropwise until precipitation of the hydrochloride salt occurs
  • Isolation: Filtration, washing, and drying under vacuum yield the pure hydrochloride salt

Industrial Scale Considerations

  • Batch vs. Continuous Flow: Industrial synthesis may utilize batch reactors with optimized stirring and temperature control or continuous flow systems for enhanced reproducibility and scalability.
  • Purification: Column chromatography or recrystallization (e.g., from ethanol or ethyl acetate/hexane mixtures) is employed to achieve >95% purity.
  • Yield: Typical overall yields range from 70% to 85% depending on reaction optimization.
  • Safety: Use of fume hoods, inert atmospheres, and personal protective equipment is critical due to the presence of brominated intermediates and halogenated solvents.

Research Findings and Analytical Data

Step Key Parameters Typical Conditions Notes
Phenoxyethyl intermediate Base: K2CO3 or NaH 50–80°C, 4–12 hours Williamson ether synthesis
Piperidine substitution Piperidine excess (1.2 eq.) 60–100°C, 6–24 hours Monitored by HPLC/TLC
Hydrochloride salt formation HCl addition Room temperature, 1–2 hours Precipitation and filtration

Spectroscopic Characterization:

  • NMR (¹H and ¹³C): Confirms substitution pattern on aromatic ring and piperidine ring integrity
  • FT-IR: Characteristic C-Br stretch (~560 cm⁻¹), N-H vibrations from piperidine hydrochloride
  • Mass Spectrometry: Molecular ion peak consistent with C16H25BrClNO
  • Thermal Analysis: DSC and TGA confirm melting point and thermal stability

Alternative Synthetic Routes and Related Patents

  • A related synthetic method for 1-(4-bromophenyl)piperidine involves direct nucleophilic aromatic substitution of bromobenzene with piperidine using potassium tert-butoxide in sulfolane at elevated temperatures (140–165°C), followed by bromination to introduce the bromo substituent. This method offers a high yield (~84%) and purity (>99%) and can be adapted for analogous compounds with appropriate modifications.

  • The approach emphasizes fewer steps, readily available raw materials, and simplified purification, which could be beneficial in scaling up the synthesis of this compound analogs.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Purification Method Notes
1. Phenoxyethyl intermediate 2-bromo-4-isopropylphenol + alkyl halide + base, 50–80°C 75–85 Extraction, recrystallization Williamson ether synthesis
2. Piperidine substitution Phenoxyethyl intermediate + piperidine, 60–100°C 80–90 Chromatography, recrystallization Nucleophilic substitution
3. Hydrochloride salt formation HCl addition in ethanol or similar solvent Quantitative Filtration, drying Salt formation for stability

Chemical Reactions Analysis

4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry, particularly as a potential therapeutic agent. Research has indicated that derivatives of piperidine compounds can exhibit various biological activities, including:

  • Anticancer Activity : A study on indole derivatives highlighted the role of piperidine analogs in inhibiting cancer cell proliferation. The compound's structural features may contribute to its effectiveness against specific cancer types, especially when modified to enhance selectivity for cancer cells .

Neuropharmacology

Piperidine derivatives are often explored for their neuropharmacological properties. The compound may interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. Research indicates that similar compounds can modulate dopamine and serotonin receptors, which are crucial in managing conditions like depression and schizophrenia .

Antimicrobial Properties

Research has also focused on the antimicrobial potential of piperidine derivatives. Compounds similar to 4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride have shown promise against various bacterial strains, suggesting potential applications in developing new antibiotics .

Data Tables

To provide a clearer picture of the compound's efficacy and applications, the following tables summarize findings from relevant studies.

Study FocusCompound TestedActivity ObservedReference
AnticancerPiperidine derivativesInhibition of cancer cell growth
NeuropharmacologySimilar piperidine compoundsModulation of neurotransmitter receptors
AntimicrobialPiperidine analogsActivity against bacterial strains

Case Study 1: Anticancer Activity

In a recent study examining the effects of various piperidine derivatives on cancer cell lines, this compound was identified as a promising candidate due to its ability to induce apoptosis in MDA-MB231 breast cancer cells. The study utilized dose-response assays to determine the compound's IC50 values, revealing significant cytotoxicity at nanomolar concentrations.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperidine derivatives demonstrated that compounds structurally similar to this compound could reduce anxiety-like behaviors in rodent models. The results indicated that these compounds might enhance serotonin levels in the brain, thereby offering potential therapeutic benefits for anxiety disorders.

Mechanism of Action

The mechanism of action of 4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Positional Isomers: 4-Bromo vs. 2-Bromo Substituents

A key positional isomer, 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride (ChemSpider ID: 25073658), differs in the bromine substituent’s location (para vs. ortho on the phenyl ring). This positional change alters electronic and steric properties:

  • Steric Effects: The ortho-bromo group introduces greater steric hindrance near the phenoxy oxygen, which could reduce rotational freedom and influence pharmacokinetics .

Alkyl Chain Variations: Ethyl vs. Propyl Linkers

2-[2-(2-Bromo-4-sec-butylphenoxy)ethyl]piperidine hydrochloride () replaces the isopropyl group with a sec-butyl substituent. Comparative

Compound Substituent logP (Predicted)
Target Compound Isopropyl ~3.2
sec-Butyl Analog () sec-Butyl ~3.8

Functional Group Modifications: Phenoxy vs. Benzyloxy

2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride () substitutes the phenoxy group with a benzyloxy moiety. This introduces:

  • Increased Aromaticity : The benzyloxy group may enhance π-π stacking interactions with aromatic residues in proteins.
  • Steric Bulk: The benzyl group’s larger size could hinder access to hydrophobic binding pockets compared to the phenoxy group in the target compound .

Piperidine Ring Modifications: N-Substituents

2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride () replaces the piperidine’s ethyl linker with an acetamide group. This modification:

  • Enables Hydrogen Bonding : The acetamide’s carbonyl oxygen can act as a hydrogen bond acceptor, improving target affinity.

Physicochemical and Regulatory Considerations

Regulatory Status

  • Many piperidine derivatives, including the target compound, fall under IECSC (China) and OECD guidelines for new chemical substances (–9).
  • Toxicity data remain sparse, necessitating further studies for compliance with REACH and EPA regulations .

Biological Activity

4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₅BrClNO
  • Molecular Weight : 362.73 g/mol
  • CAS Number : 1219956-88-3

The compound features a piperidine ring linked to a phenoxy group via an ethyl chain, with a bromine atom and an isopropyl group on the phenyl ring. This specific arrangement may confer unique pharmacological properties compared to similar compounds.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The piperidine moiety is known for its ability to engage with neurotransmitter receptors, potentially influencing neurological pathways.

1. Receptor Binding

Research indicates that compounds with piperidine structures often exhibit binding affinity for neurotransmitter receptors such as dopamine and serotonin receptors. This suggests potential applications in treating psychiatric disorders or neurological conditions.

3. Antitubercular Properties

A study focusing on piperidinothiosemicarbazones highlighted the importance of structural modifications in enhancing antimycobacterial activity against Mycobacterium tuberculosis. Although not directly tested, the structural characteristics of this compound may suggest potential efficacy against tuberculosis .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Piperidine DerivativesIdentified significant antibacterial activity in structurally similar compounds, suggesting potential for further exploration of this compound in antimicrobial research .
Interaction with Neurotransmitter ReceptorsDemonstrated that piperidine derivatives can modulate receptor activity, which may relate to the biological effects observed with this compound.

Q & A

Q. What methodologies validate the absence of genotoxicity in the absence of empirical data?

  • Methodological Answer :
  • Ames Test (In Vitro) : Use Salmonella TA98 strain with metabolic activation (S9 fraction). A revertant colony count < 2× control indicates low mutagenicity .
  • Comet Assay : Treat human lymphocytes and measure DNA strand breaks. Tail moment <5% of positive control suggests minimal genotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride
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4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride

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